molecular formula C6H9N3O2 B1587756 methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate CAS No. 923283-54-9

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B1587756
CAS No.: 923283-54-9
M. Wt: 155.15 g/mol
InChI Key: WMYQZQLKVASMIV-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring, which is a five-membered ring containing two adjacent nitrogen atoms

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of nucleotides . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it can modulate cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, influencing their structure and function . This binding can result in the inhibition or activation of enzymes, changes in gene expression, and alterations in cellular signaling pathways . The compound’s ability to interact with multiple targets makes it a potent modulator of various biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and promoting cell survival . At high doses, it can become toxic, leading to adverse effects such as cell death and organ damage . The threshold for these effects depends on the specific animal model and the duration of exposure .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in the synthesis and degradation of biomolecules . These interactions can influence metabolic flux and alter the levels of various metabolites within the cell . The compound’s involvement in these pathways highlights its importance in regulating cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific tissues . The distribution pattern of the compound can influence its overall activity and effectiveness in different biological contexts .

Subcellular Localization

This compound is localized in various subcellular compartments, where it exerts its effects on cellular function . The compound’s localization is often directed by targeting signals and post-translational modifications that guide it to specific organelles . This subcellular distribution is crucial for its activity, as it allows the compound to interact with its target molecules in the appropriate cellular context .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the condensation of 1,3-diketones with hydrazines. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate can yield the desired pyrazole derivative . The reaction conditions often involve refluxing the reactants in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as transition metals or acid catalysts may be employed to facilitate the reaction and improve selectivity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-3-cyano-1-methyl-1H-pyrazole-5-carboxylate
  • Ethyl 5-amino-1-methylpyrazole-4-carboxylate

Uniqueness

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity or biological activity, making it valuable for specific applications .

Properties

IUPAC Name

methyl 4-amino-2-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-9-5(6(10)11-2)4(7)3-8-9/h3H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYQZQLKVASMIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405829
Record name methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923283-54-9
Record name methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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